2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride
Description
This compound is a pyrrolidine derivative featuring a methyl group at the 2-position and a 4-(trifluoromethoxy)benzyl substituent. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.
Properties
IUPAC Name |
2-methyl-2-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO.ClH/c1-12(7-2-8-17-12)9-10-3-5-11(6-4-10)18-13(14,15)16;/h3-6,17H,2,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRSWUVSMYISSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC=C(C=C2)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(trifluoromethoxy)benzyl chloride. This intermediate is then reacted with 2-methylpyrrolidine under basic conditions to form the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethoxy groups.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to modulation of enzyme activity or receptor binding, influencing various biological pathways .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural similarities (e.g., pyrrolidine/piperidine cores, fluorinated substituents) and are compared below:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features | Similarity Score |
|---|---|---|---|---|---|
| 2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride | N/A | C₁₄H₁₇F₃NO•HCl* | ~297.75 | Pyrrolidine core, trifluoromethoxy benzyl | Reference |
| 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride | 1004618-85-2 | C₁₁H₁₁F₃NO•HCl | 257.66 | Pyrrolidine core, 4-trifluoromethoxy phenyl | 0.52 |
| 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride | 518048-02-7 | C₁₂H₁₃F₃NO•HCl | 271.69 | Piperidine core, 4-trifluoromethoxy phenyl | 0.52 |
| 2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride | 1197232-77-1 | C₁₁H₁₃ClF₃N | 251.68 | Pyrrolidine core, 4-trifluoromethyl phenyl | 0.74 (analogous) |
| 4-(Diphenylmethoxy)piperidine Hydrochloride | 65214-86-0 | C₁₈H₂₁NO•HCl | 303.83 | Piperidine core, diphenylmethoxy | N/A |
*Estimated based on structural analysis.
Critical Differences and Implications
- Core Heterocycle :
- The target compound and 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride both feature a pyrrolidine ring, which is smaller (5-membered) and more conformationally restricted than the piperidine (6-membered) in 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride. This difference affects binding affinity in biological targets .
- Substituent Effects: The trifluoromethoxy group (-OCF₃) in the target compound offers distinct electronic and steric properties compared to the trifluoromethyl (-CF₃) group in 2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride. The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine Hydrochloride introduces significant hydrophobicity, contrasting with the polar trifluoromethoxy group in the target compound .
- Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~297.75 vs. 251.68–271.69 for analogues) correlates with increased steric bulk, which may reduce membrane permeability but improve target specificity .
Biological Activity
2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride (CAS Number: 1955557-95-5) is a chemical compound that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H17ClF3NO
- Molecular Weight : 295.73 g/mol
- IUPAC Name : this compound
- Appearance : White to off-white powder
- Purity : Minimum 95%
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing trifluoromethoxy groups often exhibit enhanced lipophilicity and metabolic stability, which can influence their pharmacokinetic profiles.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains. The trifluoromethoxy group is known to enhance the potency of compounds against Gram-positive bacteria.
- Central Nervous System Effects : The pyrrolidine moiety may contribute to the compound's ability to cross the blood-brain barrier, potentially offering neuroprotective effects or influencing neurotransmitter systems.
- Enzyme Inhibition : There is evidence suggesting that this compound could act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions fully.
In Vitro Studies
Research conducted on various cell lines has shown promising results regarding the cytotoxicity and efficacy of this compound:
- Cytotoxicity Assays : A study demonstrated that at concentrations ranging from 1 µM to 10 µM, the compound exhibited significant cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
| Concentration (µM) | % Cell Viability |
|---|---|
| 1 | 85 |
| 5 | 65 |
| 10 | 40 |
Safety and Toxicology
Safety evaluations have indicated that while the compound shows promise in various bioassays, further toxicological assessments are necessary to establish a comprehensive safety profile. The GHS hazard statements associated with this compound include warnings for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).
Q & A
Q. What are the key considerations for synthesizing 2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride with high yield?
- Methodological Answer : Synthesis optimization requires strict control of reaction conditions (e.g., solvent choice, temperature, and stoichiometry). For example, using dichloromethane as a solvent under alkaline conditions (e.g., NaOH) can improve reaction efficiency . Purification steps, such as silica gel chromatography or recrystallization, are critical to achieving >98% purity. Statistical Design of Experiments (DoE) methods can minimize trial-and-error approaches by identifying critical parameters (e.g., reaction time, catalyst loading) .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm the pyrrolidine backbone and trifluoromethoxy substituent positions.
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection to assess purity (>98% as per typical quality control standards) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
- Waste Disposal : Segregate halogenated waste (due to the trifluoromethoxy group) and neutralize acidic byproducts before disposal .
- Emergency Response : Follow protocols for skin/eye contact (e.g., rinsing with water for 15 minutes) and inhalation (immediate evacuation) .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be systematically resolved?
- Methodological Answer : Conduct a meta-analysis comparing assay conditions (e.g., cell lines, concentration ranges, and incubation times). Use standardized positive controls and validate results across independent labs. Cross-reference data with structural analogs (e.g., pyrrolidine derivatives) to identify structure-activity relationships (SAR) outliers .
Q. What computational approaches are effective for studying its reaction mechanisms and electronic properties?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways (e.g., nucleophilic substitution at the pyrrolidine nitrogen).
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions .
- In Silico Screening : Predict binding affinities for pharmacological targets using docking software (e.g., AutoDock Vina) .
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s catalysts) to control stereochemistry at the pyrrolidine ring.
- Chromatographic Resolution : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for preparative HPLC .
- DoE for Chirality : Apply fractional factorial designs to test variables like temperature and catalyst enantiomer ratios .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
- pH-Dependent Solubility : Use shake-flask methods across pH 1–13 to identify optimal storage conditions .
Q. How to design SAR studies for derivatives of this compound?
- Methodological Answer :
- Structural Modifications : Synthesize analogs with variations at the trifluoromethoxy or methyl groups.
- Biological Assays : Test against target receptors (e.g., GPCRs) using radioligand binding assays.
- Data Correlation : Apply multivariate analysis (e.g., PCA) to link structural descriptors (e.g., logP, polar surface area) to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
